Welcome to the BenchChem Online Store!
molecular formula C10H13NO3 B3095586 (3-Methoxy-phenylamino)-acetic acid methyl ester CAS No. 126689-77-8

(3-Methoxy-phenylamino)-acetic acid methyl ester

Cat. No. B3095586
M. Wt: 195.21 g/mol
InChI Key: KCMZCXBDVCGYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04985427

Procedure details

A mixture of 3-methoxyaniline (61.6 g), methyl chloroacetate (44 ml), sodium acetate trihydrate (114 g) and methanol (70 ml) was heated under reflux for 18 h. The mixture was poured into water (500 ml) and extracted with dichloromethane (3×250 ml). The combined, dried organic extracts were evaporated and the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml). After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml) and partitioned with ether (4×500 ml). The combined organic extracts were washed successively with 0.5M citric acid solution (5×200 ml) and brine (500 ml), dried and evaporated to give an oil. Purification by FCC eluting initially with ether:petroleum ether 60°-80° (2:3) and then with ether:petroleum ether 60°-80° (1:1) gave the title compound (52 g) as an oil, t.l.c. (System A, 1:1) Rf 0.31.
Quantity
61.6 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].Cl[CH2:11][C:12]([O:14][CH3:15])=[O:13].O.O.O.C([O-])(=O)C.[Na+].CO>O>[CH3:15][O:14][C:12](=[O:13])[CH2:11][NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
61.6 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
44 mL
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
114 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml)
ADDITION
Type
ADDITION
Details
After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
partitioned with ether (4×500 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with 0.5M citric acid solution (5×200 ml) and brine (500 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting initially with ether

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.